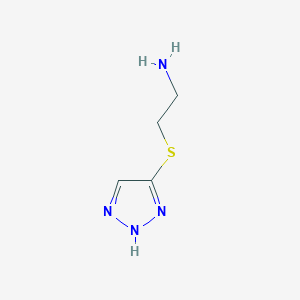

2-(1H-1,2,3-triazol-5-ylthio)ethanamine

描述

Significance of the 1,2,3-Triazole Scaffold in Heterocyclic Chemistry

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which has become a prominent scaffold in various scientific fields. acs.org This structure is not found in nature, but its synthetic accessibility, particularly through copper- or ruthenium-catalyzed azide-alkyne cycloaddition reactions, often referred to as 'click' chemistry, has led to its widespread use. nih.govingentaconnect.com

The significance of the 1,2,3-triazole scaffold stems from several key properties:

Pharmacological Activity: It is considered a major pharmacophore system, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, antidiabetic, and antifungal properties. nih.govresearchgate.netmdpi.com

Structural Stability: The aromatic triazole ring is chemically robust and stable under both acidic and basic conditions, and resistant to metabolic degradation. researchgate.netmdpi.com

Bioisostere: It can act as a bioisostere for an amide bond, mimicking its geometry and electronic properties while offering greater stability. researchgate.net

Linking Unit: The triazole ring serves as an effective and rigid linker to connect different molecular fragments, creating hybrid molecules with novel properties. nih.govresearchgate.net

Physicochemical Properties: The presence of three nitrogen atoms imparts a strong dipole moment and hydrogen bonding capabilities, which can influence a molecule's solubility and binding interactions with biological targets. nih.govmdpi.com

Role of Thioether and Ethanamine Moieties in Advanced Molecular Design

Thioether Moiety: Sulfur-containing functional groups are integral to drug design, with approximately a quarter of all small-molecule pharmaceuticals being organosulfur compounds. tandfonline.com The thioether linkage, in particular, offers several advantages:

Structural Flexibility: It provides a flexible link within a molecule, which can be crucial for optimal binding to a biological target.

Reactivity: The sulfur atom in a thioether can be oxidized to a sulfoxide (B87167) or sulfone. acs.orgnih.gov This property is harnessed in the design of drug delivery systems that are sensitive to reactive oxygen species (ROS), which are often elevated in diseased tissues. acs.orgnih.gov

Biochemical Interactions: The nucleophilic thiol of cysteine residues is often used as a reactive point for creating thioether linkages in macrocyclic peptides, enhancing their structural stability and target affinity. mdpi.com

Ethanamine Moiety: Amines are fundamental organic compounds found in a vast array of bioactive molecules, including amino acids, hormones, and neurotransmitters. researchgate.net The ethanamine group, a primary aliphatic amine, contributes specific properties: foodb.cawikipedia.org

Basicity: The amine group is basic and can be protonated to form an ammonium (B1175870) salt, which can significantly increase water solubility and the potential for ionic interactions. ontosight.ai

Hydrogen Bonding: The -NH₂ group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological receptors.

Synthetic Handle: It serves as a versatile reactive site for further chemical modification, allowing for the attachment of other functional groups or the construction of larger, more complex molecules.

Current Research Landscape and Knowledge Gaps Pertaining to 2-(1H-1,2,3-triazol-5-ylthio)ethanamine

Despite the well-documented importance of its constituent parts, the scientific literature on this compound itself is remarkably limited. A survey of chemical databases and research articles reveals a significant knowledge gap.

The compound is commercially available, typically as a hydrochloride salt, from various chemical suppliers for research purposes. sigmaaldrich.com However, these suppliers often provide only basic physicochemical data and explicitly state that detailed analytical characterization has not been performed. sigmaaldrich.com There is a notable absence of peer-reviewed studies detailing its synthesis, spectroscopic characterization, reactivity, or biological activity.

While research exists on molecules containing both 1,2,3-triazole and thioether moieties, these typically involve linkages to other complex groups rather than a simple ethanamine. nih.govmdpi.com This indicates that while chemists are actively exploring combinations of these functional groups, the specific molecule this compound has yet to be a focus of academic or industrial research. This lack of data represents a clear gap in the current understanding of this compound's potential.

Table 1: Physicochemical Data for this compound Hydrochloride (Data compiled from chemical supplier information)

| Property | Value | Source |

| Molecular Formula | C₄H₉ClN₄S | sigmaaldrich.com |

| Molecular Weight | 180.66 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| InChI Key | MNQXLDVYTVNYHQ-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | Cl.NCCSc1cnn[nH]1 | sigmaaldrich.com |

Note: This data pertains to the hydrochloride salt of the compound.

Objectives and Scope of Academic Research on this Specific Chemical Compound

The existing knowledge gap surrounding this compound presents a clear opportunity for fundamental chemical research. Future academic studies could be structured around the following objectives:

Synthesis and Characterization: The primary objective would be to develop and optimize a reliable synthetic route to produce this compound and its salts in high purity. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploration of Chemical Reactivity: A thorough investigation of the compound's reactivity at its various functional groups. This could involve derivatization of the primary amine or oxidation of the thioether to understand its chemical behavior and potential as a building block for more complex molecules.

Biological Screening: Given the pharmacological activities associated with the 1,2,3-triazole scaffold, a key objective would be to screen the compound for a range of biological activities. Based on its structure, it could be evaluated as a potential antimicrobial, anticancer, or enzyme-inhibiting agent.

Coordination Chemistry: The combination of the triazole ring and the terminal amine group makes the compound a potential ligand for metal ions. Research could explore its coordination chemistry and the properties of the resulting metal complexes, which could have applications in catalysis or materials science.

The scope of this research would be to fill the void in the scientific literature, providing a foundational understanding of this compound's properties and unlocking its potential for future applications in medicinal chemistry, chemical biology, and materials science.

Structure

3D Structure

属性

IUPAC Name |

2-(2H-triazol-4-ylsulfanyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c5-1-2-9-4-3-6-8-7-4/h3H,1-2,5H2,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWJZTNZTWBKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1SCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650782 | |

| Record name | 2-[(2H-1,2,3-Triazol-4-yl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-69-6 | |

| Record name | 2-[(2H-1,2,3-Triazol-4-yl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1h 1,2,3 Triazol 5 Ylthio Ethanamine and Its Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine reveals two primary disconnection points, suggesting plausible forward synthetic routes. The most logical disconnections are at the thioether bond and the C-S bond of the triazole ring, as well as the disconnection of the triazole ring itself.

Route A: Thioether Bond Disconnection

This approach disconnects the thioether linkage, leading to two key precursors: 1H-1,2,3-triazole-5-thiol and a suitable 2-aminoethyl electrophile, such as 2-chloroethanamine or aziridine. This is a common and straightforward approach for the formation of thioethers.

Route B: Triazole Ring Disconnection

Alternatively, a disconnection within the 1,2,3-triazole ring points towards a [3+2] cycloaddition reaction. This would involve the reaction of an azide (B81097) with an alkyne bearing the thioethanamine side chain. This approach is advantageous as it builds the core heterocyclic structure in a convergent manner.

Conventional Multi-Step Synthesis Pathways

Conventional methods for the synthesis of this compound typically involve a stepwise assembly of the molecule, starting from readily available precursors.

Precursor Synthesis: 1H-1,2,3-Triazole-5-thiols and Ethanamine Derivatives

The synthesis of the key precursor, 1H-1,2,3-triazole-5-thiol, can be achieved through several methods. One common approach involves the reaction of a compound containing a dithiocarboxylate group with an azide. Another method starts from thiosemicarbazide, which is cyclized to form the triazole thiol. For instance, the reaction of acid hydrazides with isothiocyanates followed by cyclization of the intermediate thiosemicarbazides in an alkaline medium is a well-established route to 1,2,4-triazole-3-thiols, and similar principles can be applied for the 1,2,3-isomer with appropriate starting materials mdpi.commdpi.com. Another route involves the reaction of hydrazine with carbon disulfide to produce thiocarbohydrazide (B147625), which can then be cyclized nih.gov.

For the ethanamine portion, derivatives such as 2-chloroethanamine hydrochloride or N-protected versions like N-Boc-2-chloroethanamine are commercially available or can be synthesized. The use of a protecting group on the amine is often necessary to prevent side reactions during the thioether formation. S-(2-aminoethyl)isothiourea is another potential precursor that can be used chemicalbook.comwikipedia.orgbertin-bioreagent.com.

Formation of the Thioether Linkage via Alkylation Reactions

The formation of the thioether bond is typically achieved through an S-alkylation reaction. The deprotonated 1H-1,2,3-triazole-5-thiol acts as a nucleophile, attacking an electrophilic ethanamine derivative. The reaction is generally carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a polar solvent like ethanol (B145695) or DMF.

When using an N-protected haloethanamine, the reaction proceeds to give the protected thioether, which can then be deprotected in a subsequent step. For example, the alkylation of 4,5-disubstituted 4H-1,2,4-triazole-3-thiols with haloalkanoic acid esters has been reported to afford the corresponding S-alkyl derivatives chemoselectively researchgate.net. A similar strategy can be employed for the synthesis of the target compound.

| Triazole-thiol | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethanone | Cesium carbonate | DMF | Room temperature | Not specified | mdpi.com |

| 4,5-Disubstituted 4H-1,2,4-triazole-3-thiols | Ethyl chloroacetate | Potassium carbonate | Not specified | Not specified | Not specified | researchgate.net |

Cyclization Approaches for the 1,2,3-Triazole Ring Formation (e.g., [3+2] Cycloadditions)

The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of 1,2,3-triazoles nih.govbeilstein-journals.org. This reaction involves the [3+2] cycloaddition of an azide with an alkyne. In the context of synthesizing the target molecule, this could involve the reaction of an azide with an alkyne already bearing the thioethanamine side chain.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides high yields and regioselectivity for the 1,4-disubstituted 1,2,3-triazole isomer under mild conditions mdpi.comnih.govbeilstein-journals.orgacs.orgbham.ac.uk. Various copper(I) sources can be used, often generated in situ from copper(II) salts with a reducing agent like sodium ascorbate beilstein-journals.org.

| Azide | Alkyne | Copper Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl (B1604629) azide | Phenylacetylene | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Neat | Room temperature, 5 min | Quantitative | acs.org |

| Various azides | Various alkynes | Copper(I) phenylacetylide | Not specified | Not specified | 80-92% | mdpi.com |

Amine Functionalization Strategies

Deprotection of a Boc-protected amine is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid in an organic solvent or water fishersci.co.ukjk-sci.commasterorganicchemistry.com.

| Reagent | Solvent | Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature | jk-sci.commasterorganicchemistry.com |

| Hydrochloric acid (HCl) | Water, Dioxane, or Ethyl Acetate | Room temperature | fishersci.co.uk |

Modern Synthetic Innovations

Recent advancements in organic synthesis have led to more efficient and streamlined approaches for the preparation of 1,2,3-triazole thioethers. One-pot multicomponent reactions have emerged as a powerful strategy, allowing for the synthesis of complex molecules from simple starting materials in a single step, thereby reducing reaction time, cost, and waste.

For example, a tandem procedure catalyzed by copper(I) has been developed for the synthesis of 1,2,3-triazole thioethers from an iodotriazole, elemental sulfur, and an alkyl halide or tosylate in one pot bham.ac.uk. This method avoids the need to pre-synthesize and isolate the triazole-thiol, offering a more convergent and efficient route. Such one-pot methodologies represent a significant advancement in the synthesis of compounds like this compound and its analogues beilstein-journals.org.

Structural Elucidation and Spectroscopic Characterization of 2 1h 1,2,3 Triazol 5 Ylthio Ethanamine

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

The precise molecular architecture of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine is determined through the synergistic application of several high-resolution spectroscopic methods. Each technique provides unique and complementary information, which, when combined, offers a complete picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy identifies the different types of protons (hydrogen atoms) in a molecule. The spectrum would be expected to show distinct signals for the protons on the ethanamine side chain and the proton on the triazole ring.

The ethyl group protons would appear as two triplets. The methylene (B1212753) group adjacent to the sulfur atom (-S-CH₂ -) would be expected to resonate at a specific chemical shift, with its signal split into a triplet by the neighboring methylene group. Similarly, the methylene group attached to the amine (-CH₂-NH₂ ) would also present as a triplet. The protons of the primary amine (-NH₂ ) typically appear as a broad singlet. A distinct singlet in the aromatic region of the spectrum would be characteristic of the C-H proton on the 1,2,3-triazole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | Triplet (t) | 2H | -S-CH₂ -CH₂-NH₂ |

| Value | Triplet (t) | 2H | -S-CH₂-CH₂ -NH₂ |

| Value | Broad Singlet (br s) | 2H | -CH₂-NH₂ |

| Value | Singlet (s) | 1H | Triazole CH |

| Value | Broad Singlet (br s) | 1H | Triazole NH |

(Note: Specific chemical shift values require experimental data and are dependent on the solvent used.)

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum is expected to show four signals: two for the methylene carbons of the ethanamine chain and two for the carbon atoms of the triazole ring. The chemical shifts of the triazole carbons would confirm the presence and electronic environment of the heterocyclic ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Value | -S-C H₂-CH₂-NH₂ |

| Value | -S-CH₂-C H₂-NH₂ |

| Value | Triazole C -H |

| Value | Triazole C -S |

(Note: Specific chemical shift values require experimental data.)

To definitively establish the connectivity of atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would show correlations between the protons of the adjacent methylene groups in the ethanamine side chain, confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached. This would link the proton signals of the methylene groups and the triazole C-H to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity. It would show correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the methylene protons (-S-CH₂ -) to the triazole carbon attached to the sulfur (C -S), and the triazole C-H proton to the triazole C -S carbon, confirming the attachment point of the thioether substituent to the triazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands confirming its key structural features.

A broad absorption band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H stretching vibrations of both the primary amine (NH₂) and the N-H group within the triazole ring. The C-H stretching of the methylene groups would appear around 2850-2960 cm⁻¹. The C=N and N=N stretching vibrations characteristic of the triazole ring are expected in the 1400-1650 cm⁻¹ region. Finally, a C-S stretching band, typically weaker, would be observed in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3400 | N-H Stretch | Amine (NH₂) & Triazole (NH) |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) |

| 1400-1650 | C=N / N=N Stretch | Triazole Ring |

| Value | C-S Stretch | Thioether |

(Note: Specific wavenumber values require experimental data.)

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion (M⁺) or a protonated version ([M+H]⁺) can be determined. This experimental mass would be compared to the calculated theoretical mass for the chemical formula C₄H₈N₄S, providing strong evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum offers additional structural clues. Common fragmentation pathways would likely involve the cleavage of the C-S bond or the C-C bond in the ethanamine side chain, leading to the formation of characteristic fragment ions that can be analyzed to corroborate the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a precise molecular formula.

For this compound (C₄H₈N₄S), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed value. A minimal mass error, usually in the low parts-per-million (ppm) range, would confirm the elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₄H₈N₄S |

| Theoretical m/z [M+H]⁺ | 145.0548 |

| Observed m/z [M+H]⁺ | Data not available |

Note: This table is illustrative. No experimental HRMS data for this compound has been found in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a volatile or semi-volatile compound and can provide structural information based on its fragmentation pattern upon electron ionization.

A GC-MS analysis of this compound would involve injecting a derivatized, more volatile form of the compound onto a GC column. The retention time (the time it takes for the compound to travel through the column) would be a characteristic property under specific experimental conditions. The mass spectrometer would then generate a mass spectrum of the eluting compound, showing the molecular ion peak and various fragment ions. The fragmentation pattern serves as a "fingerprint" that can aid in structural confirmation.

Studies on other 1,2,4-triazole (B32235) derivatives have demonstrated the utility of GC-MS in their analysis, though the polarity of certain compounds can sometimes pose a challenge for this technique. dnu.dp.ua

Table 2: Anticipated GC-MS Parameters for the Analysis of this compound

| Parameter | Description |

|---|---|

| GC Column | Typically a non-polar or medium-polarity capillary column |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Retention Time (RT) | Data not available |

| Molecular Ion Peak (m/z) | Data not available |

Note: This table represents typical parameters for a GC-MS analysis. No specific experimental data or chromatograms for this compound are available in the surveyed literature.

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

To perform SCXRD, a suitable single crystal of this compound would first need to be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

SCXRD analysis would reveal the absolute configuration (if chiral centers were present) and the preferred conformation of the ethanamine and triazole moieties in the solid state. The planarity of the triazole ring and the torsional angles of the flexible ethanamine side chain would be precisely determined. While the structures of many complex triazole-containing heterocycles have been confirmed by X-ray crystallography, no such data has been published for this compound. nih.govmdpi.commdpi.com

Table 3: Crystallographic Data Collection and Refinement (Illustrative)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

Note: This table is a template for crystallographic data. No published crystallographic information file (CIF) or structural report for this compound could be located.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This analysis is crucial for understanding the intermolecular forces that govern the solid-state properties of a substance.

For this compound, the presence of the amine group (-NH₂) and the nitrogen atoms of the triazole ring provides sites for hydrogen bonding. It is highly probable that intermolecular N-H···N hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains or more complex networks. Other weaker interactions, such as C-H···S or π-π stacking between triazole rings, could also play a role in stabilizing the crystal structure. The analysis of these interactions in similar heterocyclic systems is often supported by techniques like Hirshfeld surface analysis. nih.govmdpi.com

Computational Chemistry and Theoretical Studies of 2 1h 1,2,3 Triazol 5 Ylthio Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. irjweb.com DFT methods calculate the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. A popular and widely used functional for such studies is B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a robust description of the molecule's electronic environment. irjweb.comekb.eg

The process begins with the construction of an initial molecular geometry for 2-(1H-1,2,3-triazol-5-ylthio)ethanamine. This structure is then subjected to a geometry optimization procedure, where the total energy of the molecule is minimized by systematically adjusting the positions of its atoms. The result is a stable, optimized molecular geometry corresponding to a minimum on the potential energy surface. From this optimized structure, various electronic properties, such as the distribution of charges and the molecular electrostatic potential, can be determined. irjweb.com

Below is a hypothetical table of optimized geometrical parameters for this compound, derived from a DFT calculation. These values are representative of typical bond lengths and angles for similar triazole-containing compounds. rad-proceedings.org

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S | 1.78 Å |

| S-C(triazole) | 1.75 Å | |

| N=N (triazole) | 1.34 Å | |

| N-N (triazole) | 1.36 Å | |

| C-N (triazole) | 1.35 Å | |

| Bond Angle | C-S-C(triazole) | 102.5° |

| N-N-N (triazole) | 108.0° | |

| S-C(triazole)-N | 125.0° |

This table is interactive. You can sort and filter the data.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide very high accuracy, though often at a greater computational expense than DFT.

For a molecule like this compound, ab initio calculations can be employed to refine the understanding of its electronic structure. These methods are particularly useful for characterizing electron correlation effects, which are crucial for a precise description of molecular properties. By systematically improving the level of theory and the basis set, one can approach the exact solution to the Schrödinger equation for the molecule, providing a benchmark for other computational methods.

The flexibility of the ethanamine side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. ekb.eg

Computational methods can be used to perform a systematic search of the conformational space of the molecule. nih.gov This is often done by rotating key dihedral angles and calculating the energy of each resulting conformation. The potential energy surface (PES) can be mapped to identify the various energy minima, which correspond to stable conformers, and the transition states that connect them. ekb.eg This analysis is vital for understanding which shapes the molecule is most likely to adopt and how it might interact with other molecules. Studies on similar heterocyclic compounds have shown that the presence of heteroatoms can significantly influence conformational preferences through interactions like hydrogen bonding. nih.gov

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of their orbitals. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The HOMO is the orbital that holds the highest-energy electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital that is empty and can act as an electron acceptor. researchgate.net The energies of these orbitals, denoted as EHOMO and ELUMO, are crucial indicators of a molecule's reactivity. A high EHOMO suggests a greater tendency to donate electrons, while a low ELUMO indicates a greater ability to accept electrons. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the sulfur atom and the triazole ring, while the LUMO may be distributed over the triazole ring system. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter for assessing the chemical stability and reactivity of a molecule. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ntu.edu.iq Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

The HOMO-LUMO gap can also be used to predict the electronic absorption properties of a molecule. The energy of the gap corresponds to the energy of the lowest-energy electronic transition, which can often be observed in the molecule's UV-visible spectrum. mdpi.com

Below is a hypothetical data table summarizing the frontier orbital energies and related electronic properties for this compound, based on typical values for triazole derivatives. nih.govntu.edu.iq

| Property | Symbol | Calculated Value (eV) |

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -1.20 |

| Energy Gap | ΔE | 5.65 |

This table is interactive. You can sort and filter the data.

Reactivity Prediction and Electronic Property Determination

The reactivity and electronic characteristics of this compound are governed by the distribution of electrons within its molecular framework. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these properties.

Global reactivity descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors, including the electrophilicity index (ω) and nucleophilicity index (N), provide a quantitative measure of a molecule's propensity to act as an electrophile or nucleophile. The electrophilicity index quantifies the ability of a molecule to accept electrons, while the nucleophilicity index measures its capacity to donate electrons.

Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For a molecule like this compound, these calculations would likely identify the nitrogen atoms of the triazole ring and the sulfur atom of the thioether group as key sites for electrophilic attack.

A representative table of global reactivity descriptors that could be calculated for this compound is presented below. The values are hypothetical and serve to illustrate the format.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Potential | IP | -EHOMO | 6.5 |

| Electron Affinity | EA | -ELUMO | 1.2 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 |

| Global Softness | S | 1/(2η) | 0.189 |

| Electrophilicity Index | ω | χ2/(2η) | 2.79 |

Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding non-covalent interactions. Triazoles, being polar molecules, are expected to exhibit significant polarizability. researchgate.net

| Property | Symbol | Definition | Value for 1H-1,2,3-triazole |

| Dipole Moment | µ | A measure of the separation of positive and negative electrical charges. | ~4.55 D researchgate.netnih.gov |

Chemical hardness (η) and its inverse, chemical softness (S), are concepts derived from DFT that relate to the stability and reactivity of a molecule. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. irjweb.com

For this compound, the chemical hardness would be influenced by the electronic nature of both the triazole ring and the thioethanamine side chain. The presence of heteroatoms with lone pairs generally contributes to a smaller HOMO-LUMO gap, suggesting that this molecule may be classified as relatively soft. A detailed computational analysis would be required to provide a quantitative value for its chemical hardness and softness. These parameters are valuable in predicting how the molecule will interact with other chemical species.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While quantum mechanical calculations provide insights into the static electronic properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can reveal the conformational flexibility of the thioethanamine side chain and its interaction with a solvent environment.

For this compound, the key aspects to be investigated via MD simulations would include the rotational freedom around the C-S and C-C bonds of the side chain. Understanding the preferred conformations and the energy barriers between them is important for predicting how the molecule might bind to a receptor or interact with other molecules. To date, specific MD simulation studies for this compound have not been reported in the scientific literature.

In Silico Molecular Docking and Interaction Modeling with Hypothetical Molecular Entities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed with hypothetical molecular entities, such as the active site of an enzyme or a receptor, to explore its potential interactions.

The triazole ring is known to participate in hydrogen bonding and π-stacking interactions. The thioether linkage can also be involved in various non-covalent interactions. The primary amine group of the ethanamine side chain is a strong hydrogen bond donor and can also participate in electrostatic interactions.

In a hypothetical docking scenario, the ethanamine group could form hydrogen bonds with polar residues, while the triazole ring could engage in stacking interactions with aromatic side chains of amino acids. The specific binding mode and affinity would depend on the topology and chemical nature of the hypothetical binding site. While numerous docking studies have been conducted on various bioactive triazole derivatives, dntb.gov.uamdpi.com specific in silico molecular docking and interaction modeling of this compound with hypothetical molecular entities are not currently documented.

Chemical Reactivity and Transformation Mechanisms of 2 1h 1,2,3 Triazol 5 Ylthio Ethanamine

Tautomerism and Isomerism of the 1,2,3-Triazole Ring and Thioether Linkage

The 1,2,3-triazole ring of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine can exist in different tautomeric forms due to the migration of a proton among the three nitrogen atoms. The primary tautomers are the 1H, 2H, and 4H forms. The relative stability and population of these tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents. In aqueous solutions, the 2H-tautomer of 1,2,3-triazole is often the major form. Computational studies on various 1,2,3-triazoles have confirmed the predominance of the 2H-tautomer in solution, which is a result of a dynamic equilibrium.

In addition to tautomerism, the substitution pattern on the triazole ring can lead to constitutional isomers. For instance, in the synthesis of substituted 1,2,3-triazoles from azides and alkynes, mixtures of 1,4- and 1,5-disubstituted isomers can be formed, although certain catalytic methods can provide high regioselectivity.

The thioether linkage, while generally flexible, does not typically exhibit stable isomers at room temperature due to the low barrier to rotation around the C-S bonds. However, the conformation of the ethylamine (B1201723) side chain can be influenced by non-covalent interactions with the triazole ring and surrounding molecules.

Table 1: Tautomeric Forms of the 1,2,3-Triazole Ring

| Tautomer | Structure | Key Features |

| 1H-1,2,3-triazole |  | Proton is on the N1 nitrogen. |

| 2H-1,2,3-triazole |  | Proton is on the N2 nitrogen; often the most stable tautomer in aqueous solution. |

| 4H-1,2,3-triazole |  | Proton is on the N4 nitrogen; generally less stable. |

Reactions Involving the Primary Amine Functionality

The primary amine group in this compound is a key site for chemical modifications, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This nucleophilicity allows it to readily participate in reactions with a wide range of electrophiles. The reactivity of the amine can be influenced by the electronic properties of the triazole ring and the thioether linkage, though in most cases, it behaves as a typical primary aliphatic amine.

Derivatization via Acylation, Alkylation, and Schiff Base Formation

Acylation: The primary amine readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form stable amide derivatives. This reaction is fundamental for introducing carbonyl-containing moieties and for peptide synthesis.

Alkylation: Alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Regioselectivity can be an issue, as the nitrogen atoms of the triazole ring are also potential sites for alkylation.

Schiff Base Formation: The primary amine condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed. Schiff bases are versatile intermediates that can be reduced to form stable secondary amines or used in the synthesis of various heterocyclic compounds. The formation of Schiff bases from heterocyclic amines and various aldehydes is a well-established synthetic route.

Table 2: Common Derivatization Reactions of the Primary Amine

| Reaction Type | Reagents | Product |

| Acylation | Acid chloride (R-COCl) | Amide (R-CO-NH-R') |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine (R-NH-R', R-N(R')2) |

| Schiff Base Formation | Aldehyde (R-CHO) | Imine (R-CH=N-R') |

Chemical Behavior of the Thioether Moiety

The thioether group, while generally stable, can undergo a range of chemical transformations, primarily involving the sulfur atom.

Oxidation Reactions (Sulfoxide, Sulfone Formation)

The sulfur atom of the thioether is susceptible to oxidation by various oxidizing agents. Mild oxidation, often with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), typically yields the corresponding sulfoxide (B87167). Further oxidation under more vigorous conditions or with a stoichiometric excess of the oxidizing agent leads to the formation of the sulfone. The oxidation state of the sulfur atom can significantly impact the electronic properties and biological activity of the molecule.

Table 3: Oxidation Products of the Thioether Moiety

| Product | Oxidizing Agent | Oxidation State of Sulfur |

| Sulfoxide | H₂O₂, m-CPBA (1 equiv.) | +2 |

| Sulfone | H₂O₂, m-CPBA (>2 equiv.) | +4 |

Cleavage and Rearrangement Reactions

The carbon-sulfur bond of the thioether can be cleaved under specific reductive or oxidative conditions. Reductive cleavage can be achieved using reagents like sodium in liquid ammonia, while certain oxidative conditions can also lead to C-S bond scission.

Rearrangement reactions involving the triazole ring and its substituents, such as the Dimroth rearrangement, are known to occur in 1,2,3-triazoles, particularly those with an amino group at the 5-position. rsc.org This type of rearrangement involves the opening and subsequent re-closure of the triazole ring, leading to an exchange of the endocyclic and exocyclic nitrogen atoms. While not directly involving the thioether bond, such rearrangements could be induced by reactions at the amine or triazole ring and would lead to significant structural reorganization of the entire molecule.

Electrophilic and Nucleophilic Processes on the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic, π-excessive heterocycle, which confers significant stability. nih.gov Its reactivity towards electrophiles and nucleophiles is generally subdued compared to other heterocyclic systems, and the presence of the thioether and ethanamine substituents introduces additional reaction sites within the molecule.

Electrophilic Attack: The 1,2,3-triazole ring itself is relatively resistant to electrophilic substitution on its carbon atoms due to the electron-withdrawing nature of the nitrogen atoms. Instead, electrophilic attack preferentially occurs on the ring nitrogen atoms. nih.gov For this compound, there are several potential sites for electrophilic interaction:

Triazole Ring Nitrogens: The pyridine-type nitrogens (N2 and N3) possess lone pairs of electrons and are the primary sites of electrophilicity on the ring, leading to quaternization or N-alkylation. The N1 nitrogen, being a pyrrole-type, is less basic but can be alkylated following deprotonation.

Ethanamine Nitrogen: The primary amine of the ethanamine side chain is a potent nucleophile and a primary site for reaction with a wide range of electrophiles, such as alkyl halides and acylating agents.

Thioether Sulfur: The sulfur atom is also nucleophilic and can be targeted by electrophiles. For instance, it can be alkylated to form sulfonium (B1226848) salts or oxidized by agents like hydrogen peroxide to yield the corresponding sulfoxide and sulfone derivatives. nih.gov

Nucleophilic Attack: Direct nucleophilic substitution on the carbon atoms of an unsubstituted 1,2,3-triazole ring is generally difficult. researchgate.net Such reactions typically require the presence of strong electron-withdrawing groups on the ring or activation via N-oxidation to make the ring carbons more electrophilic. rsc.org In the case of this compound, the molecule's primary role in nucleophilic processes is to act as the nucleophile itself, via its amine, sulfur, or nitrogen atoms.

The following table summarizes the expected reactivity at different sites of the molecule.

| Reactive Site | Type of Process | Expected Reaction Products | General Reactivity |

|---|---|---|---|

| Ethanamine (NH₂) | Electrophilic Attack | Amides, sulfonamides, N-alkylated amines | High |

| Thioether (S) | Electrophilic Attack / Oxidation | Sulfonium salts, sulfoxides, sulfones | Moderate |

| Triazole Nitrogens (N1, N2, N3) | Electrophilic Attack | N-alkylated or N-acylated triazolium salts | Moderate |

| Triazole Carbons (C4, C5) | Nucleophilic Attack | Substitution products (requires activation) | Very Low |

pH-Dependent Reactivity and Chemical Stability

The reactivity and stability of this compound are significantly influenced by the pH of the medium due to the presence of multiple ionizable groups: the primary amine and the triazole ring nitrogens.

The 1,2,3-triazole ring is amphoteric. It can be protonated under strongly acidic conditions and deprotonated under basic conditions. The parent 1H-1,2,3-triazole has a pKa of approximately 1.2 for the conjugate acid and 9.4 for the N-H proton. guidechem.com The primary amine of the ethanamine side chain is expected to have a pKa value typical for a primary alkylamine, generally in the range of 9 to 10.

In Neutral Conditions (pH ≈ 7): The primary amine will exist predominantly in its protonated ammonium form (R-NH₃⁺), while the triazole ring will be in its neutral 1H-tautomeric form. The nucleophilicity of the amine group is largely masked in this state.

In Basic Conditions (pH > 10): At high pH, both the primary amine and the triazole N-H group will be deprotonated. This generates a highly nucleophilic species with reactive centers at the free amine and the triazolide anion. The increased electron density on the deprotonated triazole ring could potentially make it more susceptible to certain electrophilic reactions.

The 1,2,3-triazole ring system is chemically robust and generally stable towards hydrolysis and oxidation under a range of pH values. guidechem.comnih.gov Therefore, any observed instability of the molecule is more likely to arise from reactions involving the thioether or ethanamine side chains, which could be pH-dependent.

The following data table summarizes the predicted protonation states and their implications at various pH ranges.

| pH Range | Dominant Species | Key Structural Features | Implications for Reactivity |

|---|---|---|---|

| Strongly Acidic (pH < 2) | Dication | -NH₃⁺ and Protonated Triazole Ring | Reduced nucleophilicity; resistant to electrophiles. |

| Mildly Acidic to Neutral (pH 3-8) | Monocation | -NH₃⁺ and Neutral Triazole Ring | Amine is non-nucleophilic; triazole nitrogens are available for reactions. |

| Mildly Basic (pH 8-10) | Neutral / Zwitterionic | -NH₂ and Neutral/Deprotonated Triazole | Increasing nucleophilicity of the amine group. |

| Strongly Basic (pH > 10) | Anion | -NH₂ and Triazolide Anion | Highly nucleophilic at both amine and triazole ring. |

Coordination Chemistry and Ligand Properties of 2 1h 1,2,3 Triazol 5 Ylthio Ethanamine

Identification of Potential Donor Atoms within the Chemical Compound Structure

The structural formula of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine reveals several potential sites for coordination with metal ions. The key donor atoms are the nitrogen atoms of the 1,2,3-triazole ring, the sulfur atom of the thioether group, and the nitrogen atom of the terminal ethylamine (B1201723) group. The 1,2,3-triazole ring itself offers multiple coordination possibilities. uq.edu.au Coordination can occur through the N2 or N3 atoms of the triazole ring. uq.edu.au The specific coordination mode is often influenced by the steric and electronic properties of the metal center and the other ligands present.

The thioether sulfur atom acts as a soft donor, exhibiting a preference for softer metal ions. The lone pairs on the sulfur atom are available for coordination, and the flexibility of the ethyl chain allows it to participate in chelate ring formation. The terminal primary amine group provides a hard nitrogen donor, which typically forms stable complexes with a wide range of metal ions. The presence of these varied donor sites allows the ligand to act in a monodentate, bidentate, or even bridging fashion, leading to the formation of diverse metal complexes with different geometries and properties. For instance, in similar triazole-thiol compounds, coordination has been observed to occur through the sulfur and an adjacent amine group, forming a stable five-membered chelate ring. nih.gov

Synthetic Approaches to Metal Complexes Involving the Triazole-Thioether-Amine Ligand

The synthesis of metal complexes with ligands analogous to this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

The preparation of transition metal complexes with similar triazole-based ligands is generally straightforward. A common method involves dissolving the ligand in a solvent such as ethanol (B145695) or methanol (B129727) and adding a solution of the transition metal salt (e.g., chlorides, nitrates, or acetates) in the same solvent. tandfonline.comiosrjournals.org The reaction mixture is often stirred at room temperature or gently heated under reflux to facilitate complex formation. nih.govcabidigitallibrary.org The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent. The solid product can then be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. For example, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with triazole-derived Schiff bases have been synthesized by refluxing a methanolic solution of the ligand and the respective metal acetate. nih.gov

Table 1: Representative Synthetic Conditions for Transition Metal Complexes with Triazole-Thioether/Amine Ligands

| Metal Ion | Ligand Type | Solvent | Reaction Conditions |

|---|---|---|---|

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ethanol | Reflux for 2 hours |

| Ni(II) | N-(thiophen-2-ylmethylidene)-1H-1,2,4-triazol-3-amine | Methanol | Reflux for 5 hours |

| Co(II) | 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol Schiff base | Methanol | Stirring at room temperature |

This table is generated based on typical synthetic procedures for analogous compounds and is for illustrative purposes.

The synthesis of main group element complexes with triazole-thioether-amine ligands is less commonly reported in the literature compared to their transition metal counterparts. However, the general synthetic principles would be similar. A solution of the desired main group element salt or organometallic precursor would be reacted with the ligand in a suitable solvent. The choice of solvent and reaction conditions would depend on the reactivity and solubility of the specific main group element compound. For instance, complexes of Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been prepared by reacting an ethanolic solution of tin(II) chloride with the ligand. nih.gov

Characterization of Coordination Modes and Geometries in Metal Complexes

A combination of spectroscopic techniques and X-ray diffraction is typically employed to elucidate the coordination modes of the ligand and the resulting geometries of the metal complexes.

UV-Vis Spectroscopy: The electronic spectra of the metal complexes in a suitable solvent like DMSO or DMF can provide information about the coordination environment of the metal ion. researchgate.net For transition metal complexes, d-d electronic transitions and charge transfer bands are often observed. The position and intensity of these bands can be indicative of the geometry of the complex. For example, octahedral and tetrahedral geometries for Co(II) and Ni(II) complexes give rise to characteristic absorption bands in the visible region. ekb.eg Charge-transfer transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), can also be observed and provide insight into the electronic interaction between the metal and the ligand.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II) or high-spin Fe(III). The EPR spectrum can provide detailed information about the electronic structure, the nature of the metal-ligand bonding, and the geometry of the complex. illinois.eduresearchgate.net The g-values and hyperfine coupling constants are sensitive to the coordination environment of the metal ion.

Table 2: Illustrative Spectroscopic Data for Analogous Triazole-Thioether Metal Complexes | Complex Type | UV-Vis λmax (nm) | EPR Parameters | Inferred Geometry | | :--- | :--- | :--- | :--- | | [Cu(L)2] | ~600-700 (d-d), ~350-450 (LMCT) | g|| > g⊥ > 2.0023 | Distorted Octahedral/Square Planar | | [Ni(L)2(H2O)2] | ~650-750, ~400-450 (d-d) | - | Octahedral | | [Co(L)2(H2O)2] | ~500-600 (d-d) | - | Octahedral |

This table presents hypothetical data based on typical values for similar classes of compounds and is for illustrative purposes.

Electronic Properties and Spin States in Metal Complexes (e.g., Spin Crossover Phenomena)

The electronic properties of metal complexes derived from this compound are fundamentally determined by the interaction between the metal d-orbitals and the ligand's donor atoms—specifically, the nitrogen atoms of the triazole ring and the sulfur atom of the thioether group, along with the terminal amine. These interactions give rise to a specific ligand field environment around the metal center, which dictates the splitting of the d-orbitals and, consequently, the electronic configuration and spin state of the complex.

For first-row transition metal complexes, particularly those with d4–d7 electron configurations such as iron(II), iron(III), and cobalt(II), the ligand field strength exerted by this compound can be intermediate. mdpi.comresearchgate.net This creates a scenario where the energy difference between the high-spin (HS) and low-spin (LS) electronic configurations is small and comparable to thermal energy. mdpi.com In such cases, the spin state of the metal center can be switched by external stimuli like temperature, pressure, or light, a phenomenon known as spin crossover (SCO). mdpi.comresearchgate.net

The 1,2,3-triazole moiety, similar to other triazole derivatives used in coordination chemistry, can effectively mediate electronic communication and create a ligand field strength that is conducive to SCO. nih.govmdpi.com The combination of a soft thioether donor and hard nitrogen donors in the ligand structure provides a versatile coordination environment. The spin state transition in these potential complexes would be accompanied by significant changes in physical properties, including magnetic moment, color, and metal-ligand bond lengths. mdpi.com

For an octahedral iron(II) complex (a d6 ion), a transition from a diamagnetic low-spin state (S=0) to a paramagnetic high-spin state (S=2) can be induced by increasing the temperature. This transition can be monitored by measuring the magnetic susceptibility of the complex as a function of temperature. The transition temperature, T1/2, is defined as the temperature at which 50% of the metal centers are in the high-spin state and 50% are in the low-spin state. The nature of the spin transition (gradual, abrupt, or with hysteresis) is influenced by the cooperativity between the molecules in the crystal lattice, which can be affected by intermolecular interactions like hydrogen bonding. nih.gov

Below is an illustrative data table representing typical magnetic susceptibility data for a hypothetical spin crossover complex, Fe(this compound)22, demonstrating a thermal spin transition.

| Temperature (K) | χMT (cm3 K mol-1) | Spin State Fraction (HS) |

|---|---|---|

| 50 | 0.15 | ~0.05 |

| 100 | 0.25 | ~0.08 |

| 150 | 0.80 | 0.25 |

| 175 | 1.65 | 0.50 |

| 200 | 2.50 | 0.76 |

| 250 | 3.10 | 0.94 |

| 300 | 3.25 | ~1.00 |

Note: The data in this table is representative of a typical spin crossover phenomenon and is intended for illustrative purposes, as specific experimental data for a complex with this compound is not available in the cited literature.

Theoretical Modeling of Metal-Ligand Interactions and Binding Affinities

Theoretical modeling and computational chemistry serve as powerful tools for predicting and understanding the interactions between ligands like this compound and various metal ions. Density Functional Theory (DFT) is a particularly prominent method used to investigate the electronic structure, bonding, and stability of coordination complexes. rsc.orgnih.gov These computational studies can provide deep insights into the nature of the metal-ligand bonds, the geometry of the complexes, and the relative energies of different possible spin states.

For this compound, theoretical calculations can be employed to determine its binding affinity for different metal ions. By calculating the binding energy, which is the energy released upon the formation of the complex from the metal ion and the ligand, the thermodynamic stability of the complex can be assessed. These calculations can be performed for a series of metal ions to predict selectivity.

Furthermore, DFT calculations are crucial for studying spin crossover phenomena. rsc.org The energy difference (ΔEHL) between the high-spin and low-spin states of a complex can be calculated, providing a theoretical basis for whether a complex is likely to exhibit SCO behavior. A small calculated ΔEHL suggests that the spin transition is plausible. The calculations can also predict the structural changes that accompany the spin transition, such as the elongation of metal-ligand bonds in the high-spin state. mdpi.com The nature of the frontier molecular orbitals (HOMO and LUMO) can also be analyzed to understand the electronic transitions responsible for the optical properties of the complexes. mdpi.com

The following table provides hypothetical results from a DFT calculation on an octahedral metal complex with this compound, illustrating the type of data that can be obtained from such theoretical studies.

| Parameter | Low-Spin (LS) State | High-Spin (HS) State |

|---|---|---|

| Relative Energy (kJ mol-1) | 0.0 | 15.2 |

| Average M-N Bond Length (Å) | 2.01 | 2.20 |

| Average M-S Bond Length (Å) | 2.25 | 2.45 |

| Calculated Binding Energy (kJ mol-1) | -1250 | |

| HOMO-LUMO Gap (eV) | 3.5 | 2.8 |

Note: The data presented in this table is hypothetical and serves to illustrate the typical output of theoretical modeling studies on transition metal complexes. It is not based on published calculations for this compound.

Derivatization Strategies and Rational Scaffold Modification of 2 1h 1,2,3 Triazol 5 Ylthio Ethanamine

Systematic Exploration of Substituent Effects on the Ethanamine Chain

The primary amino group of the ethanamine side chain is a prime target for derivatization, offering a straightforward handle for introducing a wide array of functional groups through well-established synthetic protocols.

The nucleophilic nature of the primary amine facilitates reactions such as N-acylation and N-alkylation to introduce various aliphatic and aromatic substituents. Acylation, typically performed with acid chlorides or anhydrides, can be used to couple the ethanamine moiety with diverse carboxylic acids. For instance, coupling with substituted benzoic acids introduces aromatic rings with varied electronic and steric properties. A detailed structure-activity relationship study on thioacetamide-triazoles demonstrated that various substitutions on a terminal aryl ring were generally well-tolerated, allowing for the incorporation of electron-donating, electron-withdrawing, and sterically bulky groups. nih.gov This approach allows for a systematic exploration of how different substituents impact molecular interactions.

| Acylating Agent | Introduced Group | Reaction Type | Potential Effect |

|---|---|---|---|

| 2-Fluorobenzoyl chloride | 2-Fluorophenylcarbonyl | N-Acylation | Modulation of electronic properties |

| 3,4-Dihydroxybenzoic acid | 3,4-Dihydroxyphenylcarbonyl | N-Acylation (Amide Coupling) | Introduction of hydrogen bond donors |

| Acetyl chloride | Acetyl | N-Acylation | Increased polarity, potential for H-bonding |

| Benzyl (B1604629) bromide | Benzyl | N-Alkylation | Increased lipophilicity and steric bulk |

Beyond simple acylation and alkylation, the amine moiety serves as a synthetic anchor for constructing more complex structures, including those with additional heteroatoms or new ring systems. For example, reaction with isothiocyanates can yield thiourea (B124793) derivatives, introducing an additional sulfur atom and altering the hydrogen bonding profile.

Furthermore, the ethanamine chain can be a precursor for cyclization reactions. Condensation with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic rings, such as pyrazoles or pyrimidines, directly attached to the thioether-linked triazole core. Such modifications dramatically alter the scaffold's rigidity, shape, and orientation of functional groups. For instance, the synthesis of complex heterocycles like pyrazolyltriazoles often involves the cyclization of intermediates derived from amine-containing precursors. nih.gov

Modulation of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring of the parent compound contains a proton that can be substituted, but this leads to a mixture of N1 and N2 isomers, presenting a regioselectivity challenge. chemrxiv.org Research into the N-acylation and N-alkylation of NH-1,2,3-triazoles has shown that reaction conditions and the nature of the electrophile can influence the isomeric ratio. chemrxiv.orgrsc.org For instance, N2-acyltriazoles are often the thermodynamically favored product. chemrxiv.orgrsc.org Specific protocols have been developed for the regioselective synthesis of N2-substituted triazoles, which is crucial for establishing clear structure-activity relationships. nih.gov

Substitution at the C4 position of the triazole ring is typically established during the ring's synthesis, most commonly via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." nih.govnih.gov This reaction robustly forms 1,4-disubstituted 1,2,3-triazoles. By choosing a suitably functionalized alkyne to react with an azide (B81097) precursor, a wide variety of substituents can be installed at the C4 position. nih.govresearchgate.net

| Position | Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| N1 / N2 | Alkylation / Arylation | Alkyl halides, Aryl halides, Boronic acids with base (e.g., Na2CO3) or catalyst (e.g., Cu(II) acetate) | Formation of N1 and/or N2 substituted isomers; conditions can be optimized for regioselectivity. | nih.gov |

| N1 / N2 | Acylation | Acylating agents (e.g., acid chlorides) | Typically forms a mixture of N1 and N2 isomers, with N2 often being thermodynamically preferred. | chemrxiv.orgrsc.org |

| C4 | CuAAC ("Click Chemistry") | Terminal alkyne + Azide + Cu(I) catalyst | Pre-functionalization of the triazole ring during synthesis; installs a substituent at the C4 position. | nih.govnih.gov |

Fusing the 1,2,3-triazole with other ring systems creates rigid, polycyclic scaffolds with unique three-dimensional shapes. This strategy can lead to novel compounds with distinct biological profiles. Synthetic routes to such fused systems often involve intramolecular cyclization reactions of appropriately substituted triazole precursors. For example, a triazole bearing a reactive group on a C4 or N1 substituent could undergo cyclization with another part of the molecule to form a fused ring. The development of fused heterocyclics containing a 1,2,3-triazole core is seen as a promising avenue for discovering bioactive substances. researchgate.net Syntheses of complex structures like thiazolo[3,2-b] longdom.orgnih.govnih.govtriazoles demonstrate the feasibility of building bicyclic systems from triazole-thiol precursors. mdpi.com

Chemical Modifications of the Thioether Bridge

The thioether linkage is not merely a spacer; its chemical properties allow for modifications that can impact the molecule's stability, polarity, and geometry. escholarship.orgresearchgate.net

One of the most common modifications is the oxidation of the sulfur atom. Using mild oxidizing agents, the thioether can be converted to a sulfoxide (B87167), and with stronger agents, to a sulfone. This transformation significantly increases the polarity of the molecule and introduces a hydrogen bond acceptor (the S=O group), which can fundamentally alter its interactions with biological targets. escholarship.orgresearchgate.net

Another strategy involves the bioisosteric replacement of the sulfur atom. nih.gov Bioisosteres are functional groups that possess similar physicochemical properties and can elicit comparable biological responses. The thioether linkage could potentially be replaced with an ether, an amine, or an amide group to probe the importance of the sulfur atom for activity. While direct replacement on the pre-formed scaffold can be challenging, these analogs are typically accessed through total synthesis, for example, by reacting a triazole with an oxygen- or nitrogen-based nucleophile instead of a thiol. Studies on replacing thioester linkages have shown that even a single atom change (e.g., sulfur to oxygen or nitrogen) can have significant effects on the molecule's structure and function. nih.gov

Varying Alkyl Chain Length and Branching

Modification of the ethanamine side chain is a fundamental strategy in medicinal chemistry and material science to fine-tune molecular properties. While specific studies on the systematic variation of the alkyl chain for 2-(1H-1,2,3-triazol-5-ylthio)ethanamine are not extensively documented, the principles of such modifications are well-established for analogous 1,2,4-triazole-3-thione derivatives. nuph.edu.uauzhnu.edu.ua

The synthesis of S-alkylated triazole derivatives is typically achieved through the alkylation of the corresponding triazole-thione precursor. nuph.edu.ua This reaction involves the treatment of the triazole-thione with an appropriate alkyl halide in the presence of a base. By selecting different alkyl halides, a library of derivatives with varying chain lengths and branching patterns can be generated. For instance, the reaction of 5-aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones with various alkyl halides yields a series of 3-aryl-5-(alkylthio)-4H-1,2,4-triazoles with alkylthio fragments of different lengths. nuph.edu.ua

| Precursor | Alkylating Agent | Resulting Derivative |

| 1,2,4-triazole-3-thione | Methyl iodide | 3-(Methylthio)-1,2,4-triazole |

| 1,2,4-triazole-3-thione | Ethyl bromide | 3-(Ethylthio)-1,2,4-triazole |

| 1,2,4-triazole-3-thione | Isopropyl bromide | 3-(Isopropylthio)-1,2,4-triazole |

| 1,2,4-triazole-3-thione | n-Butyl bromide | 3-(n-Butylthio)-1,2,4-triazole |

This table presents hypothetical examples of how varying the alkylating agent can lead to different S-alkylated 1,2,4-triazole (B32235) derivatives, a principle applicable to the synthesis of this compound analogs.

Increasing the length of the alkyl chain generally increases the lipophilicity of the molecule, which can be a critical factor in its interactions with nonpolar environments. Conversely, introducing branching can affect the molecule's conformation and steric profile, potentially influencing its binding to specific targets or its packing in a solid state.

Isosteric Replacement of Sulfur

The replacement of sulfur with selenium to create a selenoether linkage can lead to subtle but significant changes in the molecule's electronic and conformational properties. nih.gov Selenium is more polarizable than sulfur, which can influence intramolecular and intermolecular interactions. nih.gov The synthesis of selenium-containing triazoles has been achieved through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" with selenium-containing alkynes. mdpi.comnih.govmdpi.comproquest.com This approach allows for the direct incorporation of the selenium atom into the triazole scaffold.

| Original Functional Group | Isosteric Replacement | Resulting Functional Group | Key Property Change |

| Thioether (-S-) | Selenium | Selenoether (-Se-) | Increased polarizability, altered bond angles and lengths. researchgate.netnih.gov |

| Thioether (-S-) | Oxygen | Ether (-O-) | Increased polarity, potential for hydrogen bond acceptance. |

| Thioether (-S-) | Methylene (B1212753) (-CH2-) | Alkane | Removal of heteroatom, increased lipophilicity. |

This interactive table illustrates potential isosteric replacements for the sulfur atom in this compound and the general impact on molecular properties.

While the direct isosteric replacement of sulfur in this compound has not been specifically detailed in the literature, the synthesis of various organoselenyl-triazoles demonstrates the feasibility of this strategy. mdpi.comnih.gov Such modifications are valuable for probing the role of the sulfur atom in any observed activity or property of the parent compound and for developing new analogs with potentially improved characteristics.

Synthesis of Hybrid Compounds and Conjugates

The 1,2,3-triazole ring is often considered an excellent linker moiety in the construction of more complex molecular architectures due to its stability and the efficiency of its formation via click chemistry. nih.govmdpi.com This allows for the synthesis of hybrid compounds and conjugates where the this compound scaffold is linked to other chemical entities to create molecules with combined or novel functionalities.

Linkage to Other Established Chemical Scaffolds

The creation of hybrid molecules by linking the this compound core to other established chemical scaffolds is a promising strategy for developing new compounds with unique properties. The 1,2,3-triazole unit can act as a bridge between the thioether-containing fragment and another heterocyclic system or a pharmacologically active molecule. nih.govnih.gov

The synthesis of such hybrids often relies on the CuAAC reaction, where one scaffold contains an azide functionality and the other possesses a terminal alkyne. nih.govresearchgate.net For instance, a derivative of this compound could be functionalized with an azide or alkyne at the amine terminus, allowing for its conjugation to a wide variety of other molecules.

Examples of scaffolds that have been successfully hybridized with triazoles include:

Pyrazoles: Creating pyrazole- mdpi.comnih.govmdpi.com-triazole- mdpi.comnih.govnih.gov-triazole hybrids has been shown to be a viable synthetic route. nih.gov

Thiazoles: The synthesis of 1,2,3-triazole-thiazole hybrids has been reported, combining the structural features of both heterocyclic systems. researchgate.netnih.gov

Quinolines: Triazole-containing isoquinolines have been synthesized, demonstrating the versatility of the triazole as a linker. nih.gov

The rationale behind creating these hybrid molecules is often to combine the properties of the individual components or to explore synergistic effects. The stable and relatively unreactive nature of the 1,2,3-triazole ring ensures that it serves primarily as a structural linker without interfering with the functionality of the attached scaffolds. nih.gov

Polymer Conjugation and Theoretical Material Science Applications

The conjugation of this compound derivatives to polymers opens up possibilities for the development of new functional materials. rsc.orgresearchgate.net The triazole moiety is well-suited for incorporation into polymer chains, either as a pendant group or as part of the polymer backbone. rsc.orgnih.gov

Synthesis of Triazole-Functionalized Polymers: Polymer conjugation can be achieved through several methods. One common approach is the post-polymerization modification of a polymer with reactive side chains. For example, a polymer containing azide groups can be reacted with an alkyne-functionalized derivative of this compound via CuAAC to yield a triazole-functionalized polymer. nih.gov Alternatively, a monomer containing the triazole scaffold can be synthesized and then polymerized. ajchem-a.comresearchgate.netmdpi.com

| Polymer Backbone | Conjugation Strategy | Potential Application |

| Polystyrene | Post-polymerization modification (Click Chemistry) | Functionalized porous materials, metal chelation. nih.gov |

| Polyacrylate | Copolymerization with a triazole-containing monomer | Coatings, adhesives with enhanced thermal stability. nih.gov |

| Gellan Gum | Immobilization by adsorption | Bioactive polymer systems. nih.gov |

This table provides examples of polymer backbones that could be functionalized with triazole derivatives and their potential applications.

Theoretical Material Science Applications: The incorporation of the this compound scaffold into polymers could impart several desirable properties to the resulting materials.

Thermal and Mechanical Stability: The triazole ring is known for its thermal stability, and its inclusion in polymer networks can enhance their mechanical stiffness and strength. nih.gov

Metal Coordination: The nitrogen atoms of the triazole ring and the sulfur atom of the thioether can act as coordination sites for metal ions. Triazole-functionalized polymers could therefore find applications in metal sequestration, catalysis, or as sensors. nih.gov

Conducting Polymers: While not extensively studied for this specific scaffold, π-conjugated polymers containing triazole units have been synthesized for applications in organic light-emitting diodes (OLEDs), suggesting the potential for developing electronically active materials. mdpi.com

Biomaterials: The ability of triazoles to act as linkers in bioconjugation suggests that polymers functionalized with this scaffold could be explored for applications in drug delivery or as biocompatible materials. rsc.org

The development of poly-1,2,3-triazole-based functional materials is an active area of research, with potential applications spanning from supermolecules and fluorescence probes to biomedical devices. rsc.org

Theoretical Structure Activity Relationship Sar and Advanced Scaffold Design Principles

In Silico Approaches to Predictive Structure-Activity Relationships

Computational methods are indispensable tools for predicting the biological activity of novel compounds and guiding their design, thereby reducing the time and cost associated with drug discovery.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine, a 3D-QSAR study could be performed to understand how changes in molecular fields affect activity. nanobioletters.comresearchgate.net

A typical QSAR workflow for this scaffold would involve: